REACTION_CXSMILES
|
[F:1][C:2]([F:10])([F:9])[C:3]1[CH:7]=[C:6]([NH2:8])[O:5][N:4]=1.C([O-])(=O)C.[Na+].[Br:16]Br>C(O)(=O)C>[F:1][C:2]([F:10])([F:9])[C:3]1[C:7]([Br:16])=[C:6]([NH2:8])[O:5][N:4]=1 |f:1.2|
|
Name
|
|
Quantity
|
1.06 g
|
Type
|
reactant
|
Smiles
|
FC(C1=NOC(=C1)N)(F)F
|
Name
|
|
Quantity
|
0.57 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
1.34 g
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
|
Quantity
|
7 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The product was then purified by column chromatography on silica gel
|
Name
|
|
Type
|
product
|
Smiles
|
FC(C1=NOC(=C1Br)N)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.24 g | |
YIELD: CALCULATEDPERCENTYIELD | 76.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |